N-{2-[(1E)-1-cyano-2-(3,4-dimethoxyphenyl)eth-1-en-1-yl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}propanamide
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Overview
Description
N-{2-[(1E)-1-cyano-2-(3,4-dimethoxyphenyl)eth-1-en-1-yl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}propanamide is a complex organic compound with a unique structure that includes a thiazole ring, a cyano group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1E)-1-cyano-2-(3,4-dimethoxyphenyl)eth-1-en-1-yl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}propanamide typically involves multi-step organic reactions. The key steps include the formation of the thiazole ring, introduction of the cyano group, and coupling with the aromatic substituents. Common reagents used in these reactions include thioamides, nitriles, and various aromatic aldehydes. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1E)-1-cyano-2-(3,4-dimethoxyphenyl)eth-1-en-1-yl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted aromatic compounds.
Scientific Research Applications
N-{2-[(1E)-1-cyano-2-(3,4-dimethoxyphenyl)eth-1-en-1-yl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{2-[(1E)-1-cyano-2-(3,4-dimethoxyphenyl)eth-1-en-1-yl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and cyano-substituted aromatic compounds. Examples include:
Uniqueness
N-{2-[(1E)-1-cyano-2-(3,4-dimethoxyphenyl)eth-1-en-1-yl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}propanamide is unique due to its specific combination of functional groups and aromatic substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H23N3O3S |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[2-[(E)-1-cyano-2-(3,4-dimethoxyphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]propanamide |
InChI |
InChI=1S/C24H23N3O3S/c1-5-21(28)26-24-22(17-9-6-15(2)7-10-17)27-23(31-24)18(14-25)12-16-8-11-19(29-3)20(13-16)30-4/h6-13H,5H2,1-4H3,(H,26,28)/b18-12+ |
InChI Key |
IKZRSQSIKPJYAX-LDADJPATSA-N |
Isomeric SMILES |
CCC(=O)NC1=C(N=C(S1)/C(=C/C2=CC(=C(C=C2)OC)OC)/C#N)C3=CC=C(C=C3)C |
Canonical SMILES |
CCC(=O)NC1=C(N=C(S1)C(=CC2=CC(=C(C=C2)OC)OC)C#N)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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